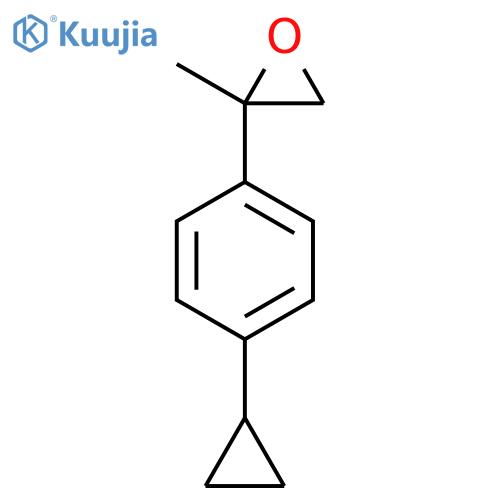Cas no 2229234-28-8 (2-(4-cyclopropylphenyl)-2-methyloxirane)

2229234-28-8 structure
商品名:2-(4-cyclopropylphenyl)-2-methyloxirane
2-(4-cyclopropylphenyl)-2-methyloxirane 化学的及び物理的性質
名前と識別子
-
- 2-(4-cyclopropylphenyl)-2-methyloxirane
- 2229234-28-8
- EN300-1775657
-
- インチ: 1S/C12H14O/c1-12(8-13-12)11-6-4-10(5-7-11)9-2-3-9/h4-7,9H,2-3,8H2,1H3
- InChIKey: ITYYCKRXPWPSDF-UHFFFAOYSA-N
- ほほえんだ: O1CC1(C)C1C=CC(=CC=1)C1CC1
計算された属性
- せいみつぶんしりょう: 174.104465066g/mol
- どういたいしつりょう: 174.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 12.5Ų
2-(4-cyclopropylphenyl)-2-methyloxirane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1775657-1.0g |
2-(4-cyclopropylphenyl)-2-methyloxirane |
2229234-28-8 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1775657-2.5g |
2-(4-cyclopropylphenyl)-2-methyloxirane |
2229234-28-8 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1775657-0.5g |
2-(4-cyclopropylphenyl)-2-methyloxirane |
2229234-28-8 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1775657-0.1g |
2-(4-cyclopropylphenyl)-2-methyloxirane |
2229234-28-8 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1775657-0.05g |
2-(4-cyclopropylphenyl)-2-methyloxirane |
2229234-28-8 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1775657-1g |
2-(4-cyclopropylphenyl)-2-methyloxirane |
2229234-28-8 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1775657-0.25g |
2-(4-cyclopropylphenyl)-2-methyloxirane |
2229234-28-8 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1775657-5.0g |
2-(4-cyclopropylphenyl)-2-methyloxirane |
2229234-28-8 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1775657-10.0g |
2-(4-cyclopropylphenyl)-2-methyloxirane |
2229234-28-8 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1775657-5g |
2-(4-cyclopropylphenyl)-2-methyloxirane |
2229234-28-8 | 5g |
$3396.0 | 2023-09-20 |
2-(4-cyclopropylphenyl)-2-methyloxirane 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
2229234-28-8 (2-(4-cyclopropylphenyl)-2-methyloxirane) 関連製品
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
